![molecular formula C7H9ClN4 B2928347 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine CAS No. 135196-93-9](/img/structure/B2928347.png)

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

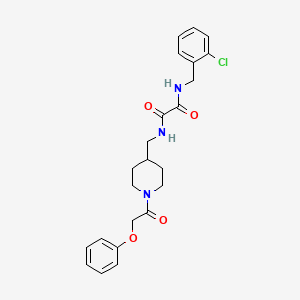

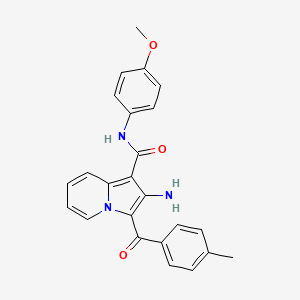

“4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidine compounds . It is a derivative of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds . The IUPAC name for this compound is "6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine" .

Molecular Structure Analysis

The molecular formula of this compound is C14H15ClN4 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The chlorine atom is attached to the fourth carbon atom of the pyrimidine ring .Applications De Recherche Scientifique

Synthesis and Characterization

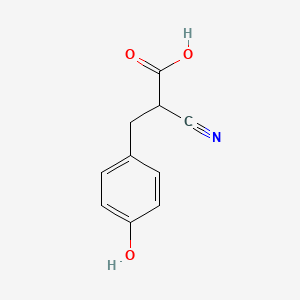

Researchers have developed methods for synthesizing trifluoromethylated analogues of 4,5-dihydroorotic acid, utilizing Michael-like 1,4-conjugate hydrocyanation. This process is instrumental in producing new trifluoromethylated compounds in both racemic and enantiopure forms, showcasing the compound's versatility in synthetic organic chemistry (Sukach et al., 2015).

Antimicrobial Activity

Compounds derived from 4-chloro-tetrahydropyrido[2,3-d]pyrimidine have been synthesized and shown significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobials (Mittal et al., 2011).

Chemical Reactivity and Biological Evaluation

The reactivity of these compounds allows for the construction of nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines, indicating a wide range of chemical versatility. Some of these synthesized compounds have been investigated for their biological activities, providing insights into potential therapeutic applications (Farouk et al., 2021).

Novel Library Design and High-Throughput Screening

Innovative library design and high-throughput screening methods have been applied to derivatives of 4-chloro-tetrahydropyrido[2,3-d]pyrimidine, resulting in the identification of novel inhibitors for various biological targets. This approach underscores the compound's utility in drug discovery and development processes (Wyss et al., 2003).

Molluscicidal Properties

Some derivatives have been found to possess molluscicidal properties, indicating their potential use in controlling schistosomiasis by targeting the snail vectors of the disease (El-bayouki & Basyouni, 1988).

Mécanisme D'action

Target of Action

Related compounds have been found to inhibit extracellular signal-regulated kinase (erk2) and show potential as protein kinase ck1ε inhibitors .

Mode of Action

It is likely that it interacts with its targets (such as erk2 or protein kinase ck1ε) by binding to the active site, thereby inhibiting the kinase activity and disrupting the signaling pathways .

Result of Action

Related compounds have shown potent and selective inhibition of erk2 and knockdown of phospho-rsk levels in hepg2 cells and tumor xenografts . This suggests that 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine may have similar effects.

Propriétés

IUPAC Name |

4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXJWAVJGSPREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(N=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928264.png)

![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)

![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)

![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)

![3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2928280.png)

methanone](/img/structure/B2928283.png)